5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is an organophosphorus compound with the molecular formula C16H27O5P and a molecular weight of 330.356 g/mol . This compound features a benzyl group substituted with isopropyl and methoxy groups, attached to a diethylphosphonate moiety. It is known for its stability and reactivity, making it valuable in various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene typically involves the reaction of benzyl halides with triethyl phosphite, followed by functional group modification to achieve the desired isopropyl and methoxy substitutions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the diethylphosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is widely used in scientific research due to its versatility:
Wirkmechanismus
The mechanism by which 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene exerts its effects involves its role as a reagent in the HWE reaction. The compound reacts with aldehydes or ketones to form E-olefins, which are crucial intermediates in organic synthesis . The unique substitution pattern on the benzyl ring imparts specific electronic and steric properties that influence the reaction processes, allowing chemists to design pathways to create molecules with precise configurations and functions .
Vergleich Mit ähnlichen Verbindungen
- Diethyl benzylphosphonate
- Diethyl (4-methoxybenzyl)phosphonate
- Diethyl (4-isopropylbenzyl)phosphonate
Comparison: 5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the HWE reaction for selectively producing E-olefins. Compared to similar compounds, it offers enhanced reactivity and stability, making it a preferred choice in various synthetic applications .
Eigenschaften
Molekularformel |
C16H27O5P |
---|---|
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
5-(diethoxyphosphorylmethyl)-1,3-dimethoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H27O5P/c1-7-20-22(17,21-8-2)11-13-9-14(18-5)16(12(3)4)15(10-13)19-6/h9-10,12H,7-8,11H2,1-6H3 |
InChI-Schlüssel |
PKOVGCNGPUDMPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC(=C(C(=C1)OC)C(C)C)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.